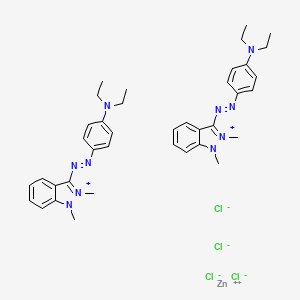
Bis(3-((4-(diethylamino)phenyl)azo)-1,2-dimethyl-1H-indazolium) tetrachlorozincate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-((4-(diethylamino)phenyl)azo)-1,2-dimethyl-1H-indazolium) tetrachlorozincate is a complex organic compound known for its vibrant coloration and unique chemical properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their bright and diverse color range.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-((4-(diethylamino)phenyl)azo)-1,2-dimethyl-1H-indazolium) tetrachlorozincate typically involves a multi-step process. The initial step often includes the diazotization of 4-(diethylamino)aniline, followed by coupling with 1,2-dimethyl-1H-indazole to form the azo compound. The final step involves the complexation with zinc chloride to form the tetrachlorozincate salt. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(3-((4-(diethylamino)phenyl)azo)-1,2-dimethyl-1H-indazolium) tetrachlorozincate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Bis(3-((4-(diethylamino)phenyl)azo)-1,2-dimethyl-1H-indazolium) tetrachlorozincate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions and pH indicators.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of colored plastics, inks, and coatings.
Mechanism of Action
The mechanism of action of Bis(3-((4-(diethylamino)phenyl)azo)-1,2-dimethyl-1H-indazolium) tetrachlorozincate primarily involves its interaction with light. The compound absorbs light at specific wavelengths, leading to electronic transitions within the molecule. This property is exploited in various applications, such as dyes and photodynamic therapy. The molecular targets and pathways involved include the interaction with cellular components in biological systems, leading to selective staining or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl)pyridin-2-yl)diazenyl)benzoate: Another azo compound with similar light-absorbing properties.
Methanone, bis[4-(diethylamino)phenyl]-: A related compound used in similar applications due to its structural similarities.
Uniqueness
Bis(3-((4-(diethylamino)phenyl)azo)-1,2-dimethyl-1H-indazolium) tetrachlorozincate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to form stable complexes with metal ions, such as zinc, enhances its applicability in various fields, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
73507-57-0 |
|---|---|
Molecular Formula |
C38H48Cl4N10Zn |
Molecular Weight |
852.0 g/mol |
IUPAC Name |
zinc;4-[(1,2-dimethylindazol-2-ium-3-yl)diazenyl]-N,N-diethylaniline;tetrachloride |
InChI |
InChI=1S/2C19H24N5.4ClH.Zn/c2*1-5-24(6-2)16-13-11-15(12-14-16)20-21-19-17-9-7-8-10-18(17)22(3)23(19)4;;;;;/h2*7-14H,5-6H2,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
ORKQGLSYSKSDQR-UHFFFAOYSA-J |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](N(C3=CC=CC=C32)C)C.CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](N(C3=CC=CC=C32)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















